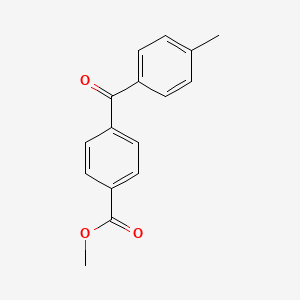

Methyl 4-(4-methylbenzoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-methylbenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWAVMDPONAQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214352 | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64141-11-3 | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064141113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for Methyl 4 4 Methylbenzoyl Benzoate

Established Synthetic Pathways for the Formation of the Methyl 4-(4-methylbenzoyl)benzoate Core Structure

The most established and widely utilized method for synthesizing diaryl ketones, including this compound, is the Friedel-Crafts acylation. ijcps.orgwikipedia.orgbyjus.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. organic-chemistry.org

For the specific synthesis of this compound, the reaction typically proceeds by treating methyl benzoate (B1203000) with p-toluoyl chloride. Anhydrous aluminum chloride (AlCl₃) is the conventional Lewis acid catalyst for this transformation. libretexts.orgchemguide.co.uk

Reaction Mechanism: The mechanism involves three primary steps:

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates with the chlorine atom of p-toluoyl chloride, leading to the formation of a highly electrophilic acylium ion. nih.govyoutube.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of methyl benzoate attacks the acylium ion. The ester group (-COOCH₃) is a deactivating, meta-directing group. However, the reaction can be forced to produce the para-substituted product, which is the desired isomer. The reaction forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. wikipedia.org

A significant drawback of the traditional Friedel-Crafts acylation is that the ketone product is a moderate Lewis base and can form a stable complex with the AlCl₃ catalyst. This interaction necessitates the use of more than a stoichiometric amount of the catalyst, which is consumed in the reaction and must be decomposed during the aqueous workup, leading to substantial waste. wikipedia.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Methyl benzoate | p-Toluoyl chloride | Aluminum chloride (AlCl₃) | This compound | Friedel-Crafts Acylation |

Advanced Synthetic Strategies for Enhanced Purity and Yield in Research Preparations

To overcome the limitations of the classic Friedel-Crafts reaction, researchers have developed advanced strategies focusing on alternative catalysts and reaction pathways to improve yield, purity, and sustainability.

Alternative Catalytic Systems: Modern approaches often replace homogeneous Lewis acids like AlCl₃ with heterogeneous solid acid catalysts or more robust metal-based catalysts. numberanalytics.com

Other Lewis Acids: Catalysts based on metals like scandium(III), indium(III), and hafnium(IV) have demonstrated high activity and selectivity under milder conditions than AlCl₃. numberanalytics.com

Palladium-Catalyzed Carbonylative Coupling: An alternative to Friedel-Crafts chemistry is the palladium-catalyzed carbonylative Suzuki-Miyaura coupling. researchgate.net This method can construct diaryl ketones from arylboronic acids and aryl halides using a carbon monoxide (CO) source, offering a different pathway with high functional group tolerance. scribd.comresearcher.life Other advanced methods include the Fukuyama coupling, which utilizes thioesters and organozinc reagents. rsc.org

These advanced strategies often lead to higher selectivity for the desired para-isomer, reducing the formation of unwanted byproducts and simplifying purification, thereby enhancing the purity of the final product. High yields, sometimes exceeding 90%, have been reported for optimized diaryl ketone syntheses using these modern methods. google.com

Considerations for Reaction Scale-Up and Process Development in Laboratory Settings

Scaling up the synthesis of this compound from a research lab bench to a larger laboratory or pilot-plant scale introduces several critical considerations, particularly for the traditional Friedel-Crafts pathway.

Stoichiometric Catalyst and Waste Management: The requirement for more than one equivalent of AlCl₃ in the classic reaction becomes a major issue at scale. wikipedia.org This leads to large volumes of acidic aqueous waste generated during workup, posing significant disposal and environmental challenges. Process development focuses on minimizing this waste, often by exploring the recyclable solid acid catalysts mentioned previously. numberanalytics.combegellhouse.com

Heat Management: The Friedel-Crafts acylation is an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to maintain optimal reaction temperature and prevent runaway reactions or the formation of thermal degradation byproducts. The choice of solvent and reactor design must account for effective heat transfer.

Reagent Addition: The rate of addition of the acylating agent or catalyst can influence local concentrations and reaction temperature. In a scaled-up process, controlled, slow addition is often necessary to manage the reaction's exothermicity and improve selectivity.

Material Handling: Handling large quantities of corrosive reagents like p-toluoyl chloride and moisture-sensitive catalysts like AlCl₃ requires specialized equipment and safety protocols to prevent exposure and equipment degradation.

Product Isolation and Purity: On a larger scale, isolation techniques like crystallization are often preferred over chromatography for efficiency. Developing a robust crystallization procedure that consistently yields the product with high purity is a key aspect of process development. This may involve screening various solvents and optimizing cooling profiles. google.com

Industrial processes for similar benzophenone (B1666685) derivatives prioritize high-yield, low-waste procedures, making the development of catalytic, rather than stoichiometric, systems a primary goal. google.comchemicalbook.com

Isolation, Purification, and Characterization Techniques for Research Samples

After the synthesis, a multi-step workup and purification process is required to isolate this compound in high purity.

Isolation and Purification:

Quenching and Workup: The reaction mixture is typically quenched by carefully pouring it into a mixture of ice and water to decompose the catalyst-product complex.

Extraction: The aqueous layer is extracted with an organic solvent, such as dichloromethane (B109758) or ethyl acetate, to transfer the organic product.

Washing: The organic layer is washed sequentially with a dilute acid (e.g., HCl) to remove any remaining catalyst residues, followed by a weak base (e.g., sodium bicarbonate solution) to remove any unreacted p-toluic acid (if formed by hydrolysis of the chloride). A final wash with brine helps to remove excess water.

Drying and Evaporation: The organic phase is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. google.com

Purification: The crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of solvents) to obtain the final product as a crystalline solid. For very high purity samples, column chromatography on silica (B1680970) gel may be employed. researchgate.net

Characterization: The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To identify the proton environments in the molecule. | Signals corresponding to the aromatic protons on both rings (typically in the 7-8 ppm region), a singlet for the methyl ester protons (~3.9 ppm), and a singlet for the toluyl methyl protons (~2.4 ppm). chemicalbook.comrsc.orgchemicalbook.com |

| ¹³C NMR | To identify the carbon environments. | Signals for the ketone carbonyl carbon (~196 ppm), the ester carbonyl carbon (~166 ppm), multiple signals for the aromatic carbons, and signals for the methyl ester and toluyl methyl carbons. rsc.org |

| IR Spectroscopy | To identify key functional groups. | A strong absorption band for the ketone C=O stretch (~1660 cm⁻¹), another strong band for the ester C=O stretch (~1720 cm⁻¹), and bands for C-H and C=C aromatic stretches. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₄O₃). |

| Melting Point | To assess purity. | A sharp and specific melting point range indicates a high degree of purity. |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to create a more sustainable, efficient, and environmentally benign process. jk-sci.com

Prevention of Waste: The primary goal is to avoid waste generation. Replacing stoichiometric AlCl₃ with recyclable heterogeneous catalysts directly addresses this principle by eliminating the large volume of aluminum-containing waste from the workup. begellhouse.com

Atom Economy: Atom economy measures how many atoms from the reactants are incorporated into the final product. jocpr.com The traditional Friedel-Crafts acylation has a poor atom economy because the AlCl₃ is consumed and becomes waste. Alternative synthetic routes, such as catalytic addition reactions, are designed to maximize atom economy. jk-sci.comacs.org While the acylation itself can be atom-economical on paper (C₁₅H₁₁O₂Cl + C₈H₈O₂ → C₁₆H₁₄O₃ + HCl), the use of a stoichiometric catalyst drastically lowers the practical atom economy. rsc.org

Less Hazardous Chemical Syntheses: Research focuses on replacing hazardous reagents like acyl chlorides and corrosive catalysts with safer alternatives. For example, using carboxylic anhydrides instead of acyl chlorides can reduce the formation of corrosive HCl gas. numberanalytics.com

Safer Solvents and Auxiliaries: Traditional Friedel-Crafts reactions may use hazardous solvents like nitrobenzene (B124822) or chlorinated hydrocarbons. Green approaches aim to use safer solvents or, ideally, perform the reaction under solvent-free conditions, which has been demonstrated with some solid acid catalysts. ijcps.org

Catalysis: This principle is central to improving the synthesis. Catalytic reagents are superior to stoichiometric ones. jocpr.com The use of zeolites, sulfated zirconia, or other recyclable catalysts that can be used in small quantities is a prime example of green chemistry in action for this synthesis. researchgate.netrsc.org

By integrating these principles, the synthesis of this compound can be shifted from a classic but wasteful process to a modern, efficient, and sustainable chemical transformation.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 4 Methylbenzoyl Benzoate

Photochemical Reactivity of the Benzoyl Chromophore in Methyl 4-(4-methylbenzoyl)benzoate

The benzoyl moiety in this compound acts as a robust chromophore, absorbing UV light and initiating a cascade of photochemical events. This reactivity is analogous to that of benzophenone (B1666685), a well-studied photosensitizer.

Upon absorption of UV radiation (typically in the 330–365 nm range), the benzoyl chromophore undergoes an electronic transition from the ground state (S₀) to an excited singlet state (S₁). This initial excitation involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition).

The S₁ state is short-lived and rapidly undergoes a highly efficient process known as intersystem crossing (ISC) to the corresponding triplet state (T₁). The ISC is facilitated by spin-orbit coupling and is a key step in the photochemistry of benzophenone-like molecules, with quantum yields for this process approaching unity. The resulting T₁ state is a diradical, with unpaired electrons on the carbonyl oxygen and carbon, and has a significantly longer lifetime than the S₁ state, allowing it to participate in subsequent chemical reactions. The mechanism of ISC in benzophenone has been a subject of detailed study, with evidence suggesting the involvement of a higher triplet state (T₂) in an indirect population of T₁.

Table 1: Photophysical Properties of the Benzophenone Chromophore (Model for the Benzoyl Moiety) This table presents typical data for benzophenone, which serves as a model for the benzoyl chromophore in this compound.

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λmax) for n→π* | ~330-365 nm | |

| Singlet State Energy (S₁) | ~76 kcal/mol | |

| Triplet State Energy (T₁) | ~69 kcal/mol | |

| Intersystem Crossing (S₁→T₁) Quantum Yield (Φ_ISC) | ~1.0 | |

| Triplet State Lifetime (τ_T) | ~5 μs (in benzene) |

The triplet state of the benzoyl chromophore is a potent hydrogen abstractor. In the case of this compound, it can undergo an intramolecular hydrogen abstraction from the methyl group of the tolyl moiety. This benzylic C-H bond is relatively weak (~90 kcal/mol) and susceptible to abstraction by the excited ketone.

This process results in the formation of two distinct radical species: a ketyl radical centered on the benzoyl portion and a stable benzylic radical on the tolyl portion of the molecule. Alternatively, in the presence of an external hydrogen donor (like an alcohol or an amine), intermolecular hydrogen abstraction can occur, leading to the formation of the ketyl radical and a radical derived from the donor molecule.

Several factors can influence the efficiency of the photochemical reactions of this compound.

Solvent Polarity: The nature of the solvent can affect the energy levels of the excited states. Polar solvents can alter the relative energies of the n,π* and π,π* triplet states, which can influence the rate of hydrogen abstraction.

Hydrogen Donor: The presence and concentration of a good hydrogen donor are critical for intermolecular photoreduction. The rate of hydrogen abstraction is dependent on the C-H bond dissociation energy of the donor.

Light Intensity: The rate of photoexcitation is directly proportional to the intensity of the incident UV light.

Quantum Yield: The product quantum yield (Φ) measures the efficiency of the photoreaction. For the photoreduction of benzophenone in the presence of a good hydrogen donor like 2-propanol, the quantum yield can be close to 2, indicating a highly efficient chain reaction. This suggests that the photoreactivity of this compound is likely to be high under appropriate conditions.

Role of this compound as a Chain Transfer Reagent

The photochemically generated benzylic radical from this compound can play a significant role in controlling radical polymerization processes, acting as a chain transfer agent.

While not a conventional reversible addition-fragmentation chain transfer (RAFT) agent, which typically contains thiocarbonylthio groups, this compound can mediate polymerization through a different mechanism. The key is the reactivity of the benzylic radical generated in the photochemical step.

The proposed mechanism involves the following steps:

Initiation: A standard radical initiator generates propagating polymer chains (P•).

Chain Transfer: The photogenerated benzylic radical (B•) can react with a monomer to initiate a new polymer chain. More importantly, it can react reversibly with a propagating polymer chain (P•).

This reversible reaction forms a dormant species. The stability of the benzylic radical makes this equilibrium plausible. This process is analogous to certain controlled radical polymerization techniques where a dynamic equilibrium between active (propagating) and dormant species allows for the controlled growth of polymer chains, leading to polymers with lower polydispersity.

**Table

Influence on Polymerization Rate and Monomer Conversion

This compound, while not extensively documented as a primary photoinitiator in dedicated studies, possesses the structural characteristics of a Type II photoinitiator. Its benzophenone-like core suggests it could participate in photopolymerization reactions, influencing both the rate of polymerization and the final monomer conversion.

In a typical Type II photoinitiation system, the benzophenone moiety, upon absorption of UV radiation, is excited to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state is the primary reactive species. It does not directly generate radicals by cleavage but instead abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine. This process generates a ketyl radical from the benzophenone derivative and an amine radical. The amine radical is the principal species that initiates the polymerization of monomers, such as methyl methacrylate (B99206).

The rate of polymerization and monomer conversion in such systems are influenced by several factors:

Concentration of the Photoinitiator and Synergist: The concentrations of both the benzophenone derivative and the amine synergist are critical. Higher concentrations can lead to a faster generation of initiating radicals, thus increasing the polymerization rate. However, excessively high concentrations can lead to side reactions or chain termination, potentially limiting the final monomer conversion.

Light Intensity: The intensity of the UV light source directly affects the rate of excitation of the photoinitiator. Higher light intensity generally leads to a faster polymerization rate.

Monomer Type: The reactivity of the monomer itself plays a crucial role. Monomers with higher propagation rate constants will polymerize more rapidly.

Given the structure of this compound, its effectiveness as a photoinitiator would be contingent on its photochemical properties, such as its absorption spectrum and the efficiency of intersystem crossing, as well as its interaction with a suitable hydrogen donor.

Table 1: Factors Influencing Polymerization in Type II Photoinitiation Systems

| Factor | Influence on Polymerization Rate | Influence on Monomer Conversion |

| Photoinitiator Concentration | Increases up to an optimal point | Can decrease at very high concentrations |

| Synergist (Amine) Concentration | Increases with concentration | Can be affected by side reactions |

| Light Intensity | Generally increases with intensity | Can be limited by other factors |

| Ketyl Radical Reactivity | Can decrease the rate by termination | Can limit the final conversion |

Other Relevant Reaction Pathways and Chemical Transformations

Beyond its potential role in polymerization, the chemical reactivity of this compound is dictated by its two primary functional groups: the ester and the ketone.

Ester Hydrolysis and Transesterification

The methyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon.

Ester Hydrolysis:

Under aqueous acidic or basic conditions, the ester can be hydrolyzed to yield 4-(4-methylbenzoyl)benzoic acid and methanol. The reaction is reversible, and the equilibrium can be shifted by controlling the pH and temperature. wikipedia.orguomustansiriyah.edu.iq

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and methanol. The reaction is typically carried out at elevated temperatures in the presence of a base like sodium hydroxide. psu.edu Studies on substituted methyl benzoates have shown that the rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. oieau.fr

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is protonated, which activates the carbonyl group towards nucleophilic attack by water. This is an equilibrium process. uomustansiriyah.edu.iq

Transesterification:

This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.edu For example, reaction with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 4-(4-methylbenzoyl)benzoate and methanol. The use of an excess of the new alcohol can drive the equilibrium towards the desired product. ucla.edu Titanate compounds have also been shown to be effective catalysts for the transesterification of methyl benzoates. google.com

Table 2: Conditions for Ester Group Transformations of Methyl Benzoate (B1203000) Analogs

| Reaction | Reagents and Conditions | Products |

| Base-Catalyzed Hydrolysis | NaOH (aq), heat | Sodium 4-(4-methylbenzoyl)benzoate, Methanol |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 4-(4-methylbenzoyl)benzoic acid, Methanol |

| Transesterification | R'OH (e.g., Ethanol), Acid or Base Catalyst, heat | Ethyl 4-(4-methylbenzoyl)benzoate, Methanol |

Ketone Reactivity (e.g., Carbonyl Additions, Reductions)

The ketone carbonyl group in this compound is also a site for nucleophilic attack.

Carbonyl Additions:

The electrophilic carbon of the ketone can be attacked by a variety of nucleophiles. masterorganicchemistry.com These reactions typically involve the formation of a tetrahedral intermediate. libretexts.org

Grignard Reagents: Reaction with a Grignard reagent (e.g., methylmagnesium bromide) would lead to the formation of a tertiary alcohol after an acidic workup. The nucleophilic alkyl group from the Grignard reagent adds to the carbonyl carbon. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) would result in the formation of a cyanohydrin.

Reductions:

The ketone can be reduced to a secondary alcohol. The choice of reducing agent is crucial, especially given the presence of the ester group.

Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce ketones and aldehydes in the presence of esters. iwu.edu Therefore, treatment of this compound with NaBH₄ would be expected to yield Methyl 4-(1-hydroxy-1-(p-tolyl)methyl)benzoate.

Non-Selective Reduction: A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester group, yielding a diol. doubtnut.com

Table 3: Predicted Products of Ketone Group Reactions for this compound

| Reaction | Reagent | Expected Product |

| Grignard Reaction | 1. CH₃MgBr2. H₃O⁺ | Methyl 4-(1-hydroxy-1-(p-tolyl)ethyl)benzoate |

| Selective Reduction | NaBH₄ | Methyl 4-(1-hydroxy-1-(p-tolyl)methyl)benzoate |

| Non-Selective Reduction | LiAlH₄ | (4-(1-hydroxy-1-(p-tolyl)methyl)phenyl)methanol |

Lack of Sufficient Data for "this compound" in Specified Polymer and Materials Science Applications

Following a comprehensive search of available scientific and technical literature, it has been determined that there is a significant lack of specific data regarding the applications of the chemical compound "this compound" within the detailed framework of the requested article. The targeted search for its use as a photoinitiator, in photopolymerization processes, for controlling polymer architecture, and in surface modification did not yield the detailed research findings necessary to construct an authoritative and scientifically accurate article as per the provided outline.

Efficacy as a Type II Photoinitiator: No studies were found that evaluate the performance of "this compound" as a Type II photoinitiator in UV-curing systems, including its reaction kinetics, efficiency in combination with co-initiators, or comparisons with other established photoinitiators.

Formulation of Photopolymerizable Compositions: There is a lack of information on specific formulations that incorporate this compound, including details on monomer systems, co-initiators, and the resulting properties of the cured materials.

Control over Polymer Properties: No research was identified that investigates the role of "this compound" in controlling polymer molecular weight, molecular weight distribution (dispersity), or in the synthesis of photoreactive block copolymers and other advanced polymer architectures.

Surface Modification: The search did not uncover any studies related to the use of "this compound" for the modification and functionalization of material surfaces.

Given the strict adherence to providing scientifically accurate content based on verifiable sources, it is not possible to generate the requested article without resorting to speculation, which would compromise the integrity and professionalism of the information provided. Further research or the release of proprietary industrial data would be required to address the specific points outlined in the user's request.

Applications of Methyl 4 4 Methylbenzoyl Benzoate in Polymer and Materials Science

Surface Modification and Functionalization using Methyl 4-(4-methylbenzoyl)benzoate

Immobilization of Photopolymers onto Substrates

The immobilization of photopolymers onto various substrates is a fundamental application of this compound and related benzophenone (B1666685) compounds. This process, known as photografting or surface-initiated photopolymerization, leverages the ability of the benzophenone moiety to abstract hydrogen atoms from a substrate surface upon UV irradiation. researchgate.netnih.gov This abstraction generates reactive radical sites on the substrate, which then act as initiation points for the polymerization of monomers present in the vicinity, resulting in polymer chains being covalently attached to the surface. researchgate.netnih.gov

This technique offers a versatile and powerful method for creating stable, functionalized surfaces on a wide range of materials, including inert polymers like polyolefins and polyesters. taylorfrancis.com The process can be carried out in a single step, where the substrate is exposed to UV light in the presence of both the photoinitiator and the monomer. taylorfrancis.com A two-step method has also been developed to minimize the formation of homopolymers in the solution. nih.gov In this approach, the substrate is first coated with the benzophenone-based photoinitiator, and then, after washing and drying, it is irradiated with UV light in the presence of the monomer. nih.gov

The effectiveness of this immobilization is influenced by several factors, including the concentration of the photoinitiator, the intensity of the UV light, and the reaction time. Research has shown that by controlling these parameters, it is possible to achieve a desired grafting density and thickness of the polymer layer. For instance, a grafted layer of 2 to 8 nanometers in thickness can be achieved, which is sufficient to significantly alter the surface properties of the substrate. taylorfrancis.com

Tailoring Surface Hydrophobicity and Adhesion Properties through Photografting

A significant advantage of using this compound-initiated photografting is the ability to precisely tailor the surface properties of materials, particularly their hydrophobicity and adhesion characteristics. By selecting appropriate monomers for the grafting process, a surface can be rendered either more hydrophilic (water-attracting) or more hydrophobic (water-repellent).

For instance, grafting hydrophilic monomers such as acrylic acid or acrylamide (B121943) onto a hydrophobic polymer surface can dramatically decrease the water contact angle, leading to complete wetting of the surface. taylorfrancis.com Conversely, grafting with fluorinated polymers can significantly increase the hydrophobicity of a substrate. researchgate.net The modification of surface hydrophobicity is crucial for a variety of applications, including biocompatible materials, anti-fouling coatings, and microfluidic devices. taylorfrancis.commdpi.com

The table below illustrates the effect of photografting different monomers on the water contact angle of a polymer substrate, demonstrating the ability to control surface hydrophobicity.

| Monomer Grafted | Substrate | Resulting Surface Property | Reference |

| Acrylic Acid | Polyolefin | Hydrophilic | taylorfrancis.com |

| Acrylamide | Polyolefin | Hydrophilic | taylorfrancis.com |

| Polypentafluorostyrene | Poly(ethylene terephthalate) | Hydrophobic | researchgate.net |

Furthermore, photografting has been shown to be a highly effective method for enhancing the adhesion properties of polymer surfaces. taylorfrancis.comresearchgate.net Many polymers exhibit poor adhesion due to their low surface energy and lack of reactive functional groups. researchgate.net By grafting a thin layer of a functional polymer onto the surface, it is possible to create a new interface that can form strong bonds with other materials, such as adhesives or coatings. For example, grafting with monomers containing epoxy groups can significantly improve the adhesion of the substrate to epoxy resins by a factor of 3 to 6. taylorfrancis.com This enhancement of adhesion is critical in the automotive and aerospace industries for the bonding of components and the application of durable coatings. researchgate.net

The following table summarizes research findings on the improvement of adhesion properties through photografting.

| Grafted Monomer | Substrate | Adhesion Improvement | Reference |

| Epoxyacrylates | Linear Polyester | 3 to 6 times increase in adhesion to epoxy resin | taylorfrancis.com |

Preparation of Functional Coatings and Films

The principles of photografting initiated by compounds like this compound are extensively applied in the preparation of functional coatings and films. researchgate.netbohrium.com These coatings can impart a wide array of functionalities to a surface, including wear resistance, biocompatibility, and specific chemical reactivity.

The synthesis of these functional coatings involves the photopolymerization of selected monomers onto a substrate to form a thin, durable film. researchgate.net Benzophenone derivatives are advantageous in this context due to their efficiency and low cost. researchgate.net Recent research has focused on the synthesis of novel benzophenone-based photoinitiators with enhanced properties, such as improved light absorption and reduced migration from the cured film. researchgate.netbohrium.com

These functional coatings have found applications in diverse fields. For example, in the biomedical field, coatings that prevent the adhesion of proteins (thrombosis) can be created by grafting polymers like poly(ethylene glycol). taylorfrancis.com In the electronics industry, photopolymerized films are used as dielectrics and encapsulants. The ability to create patterned coatings through the use of photomasks further expands the utility of this technology in microfabrication and the creation of sensor arrays. researchgate.net

The properties of the resulting functional films, such as hardness, surface smoothness, and adhesion, are directly influenced by the choice of photoinitiator, monomer, and curing conditions. researchgate.net Research continues to explore new combinations of these components to develop coatings with superior performance for an ever-expanding range of applications. bohrium.com

Derivatives and Analogues of Methyl 4 4 Methylbenzoyl Benzoate: Synthesis and Structure Activity Relationships

Design and Synthesis of Novel Methyl 4-(4-methylbenzoyl)benzoate Derivatives

The synthesis of derivatives based on the this compound scaffold primarily involves standard organic reactions, with esterification and Friedel-Crafts acylation being the most common methods. The design strategy often focuses on introducing various functional groups to the benzophenone (B1666685) core to enhance its photophysical properties and initiation efficiency.

A prevalent synthetic route involves the esterification of a hydroxy-benzophenone with an appropriate acyl chloride or sulfonyl chloride. researchgate.netbohrium.comresearchgate.net For instance, a series of novel benzophenone derivatives can be prepared through a one-pot esterification process, which is often efficient and cost-effective. bohrium.com The reaction of various hydroxy-benzophenones with different acyl chlorides can lead to a library of derivatives with diverse substituents. researchgate.net

Another approach is to build the benzophenone structure itself. For example, introducing specific substituents onto a carbazole (B46965) scaffold, such as a benzoyl group, can form a benzophenone moiety, resulting in a monocomponent Type II photoinitiator where the carbazole group also acts as the amine synergist. nih.gov The synthesis of such derivatives has been reported with the goal of creating high-performance photoinitiating systems. nih.gov

The table below summarizes synthetic approaches for benzophenone derivatives, which are structurally related to this compound.

| Starting Materials | Reaction Type | Product Type | Key Findings | Reference |

| Hydroxy-benzophenone, Acyl chloride | Esterification | Benzophenone esters | Good yields (often >79%) were obtained for the synthesis of various benzophenone derivatives. | researchgate.net |

| Hydroxy-benzophenone, Sulfonyl chloride | Esterification | Benzophenone sulfonic esters | Resulting products exhibited efficient UV light absorption and excellent photoinitiating effects. | researchgate.netbohrium.com |

| Carbazole, Benzoyl chloride | Friedel-Crafts Acylation / Substitution | Benzophenone-carbazole hybrids | Creates a monocomponent system with expected high performance due to the synergistic effect of the benzophenone and carbazole moieties. | nih.gov |

| Di-p-methylbenzoyl-methane, Oxalyl chloride | Cyclocondensation | Furan-2,3-dione derivative | Forms a novel heterocyclic starting material for further synthesis. | researchgate.net |

Investigation of Structure-Reactivity Relationships in Photoinitiator Performance

The performance of a photoinitiator is intrinsically linked to its chemical structure. For benzophenone derivatives, reactivity is largely governed by the efficiency of the intersystem crossing to the triplet state and the subsequent hydrogen abstraction from a co-initiator. Modifications to the molecular structure can significantly influence these processes.

Introducing electron-donating groups, such as arylamines, into the benzophenone scaffold is a common strategy to enhance photoinitiator reactivity. bohrium.com For example, creating hybrid structures that combine a benzophenone moiety with a triphenylamine (B166846) or carbazole group has been shown to produce high-performance photoinitiating systems for both free radical and cationic photopolymerization. nih.govrsc.org These systems can exhibit high final function conversions, sometimes exceeding 70%. rsc.org The benzophenone-triphenylamine derivatives, in particular, have demonstrated better hydrogen abstraction abilities than some commercial photoinitiators. rsc.org

The mechanism involves the benzophenone moiety absorbing light and the attached amine group acting as an intramolecular hydrogen donor, leading to a more efficient generation of free radicals. This "monocomponent Type II" behavior is a key advantage, as it can initiate polymerization even without a separate co-initiator. nih.govrsc.org The generation of free radicals in these systems has been confirmed by techniques such as electron spin resonance (ESR) spin trapping. rsc.org

The table below details the performance of various benzophenone-based photoinitiating systems.

| Photoinitiator System | Polymerization Type | Irradiation Source | Performance Metric | Key Finding | Reference |

| Benzophenone-triphenylamine (BT3) / Iodonium (B1229267) salt / Amine | Free Radical | LED @ 405 nm | 77% final conversion | High photoinitiation ability; functions as a monocomponent Type II initiator. | rsc.org |

| Benzophenone-carbazole (BPC) | Free Radical | LED @ 365 nm | Fast polymerization rates | Can initiate polymerization alone; efficiency is enhanced with added amine and/or iodonium salt. | nih.gov |

| Benzophenone derivatives (BPDP-D) / Triethylamine (TEA) | Free Radical | Visible Light | High conversion efficiency | The number and position of ketone groups affect photoinitiating properties. | mdpi.com |

Impact of Substituent Effects on Photophysical and Photochemical Properties

Substituents on the benzophenone core have a profound effect on the molecule's photophysical (light absorption) and photochemical (reaction initiation) properties. These effects are critical for tailoring photoinitiators for specific applications, such as curing with long-wavelength light from LEDs.

Attaching electron-donating groups or extending the π-conjugation of the system typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax). researchgate.netrsc.org For instance, the formation of benzophenone-triphenylamine and benzophenone-carbazole hybrid structures not only shifts the absorption maxima to longer wavelengths but also significantly increases their molar extinction coefficients (ε), meaning they absorb light more strongly. rsc.org This allows for efficient activation using sources like a 405 nm LED. rsc.org

Computational and experimental studies on various benzophenone derivatives have shown that solvatochromic behavior (color change with solvent polarity) is also highly dependent on the substituents. nih.gov The specific interactions between the solvent and the solute can influence absorbance energies. nih.gov The photochemical mechanism and reactivity are also directly impacted. Studies on triphenylamine-based oxime esters with different terminal benzene (B151609) substituents showed that photoreactivity decreased as the electronic properties of the substituents shifted from electron-donating to electron-withdrawing. researchgate.net

The following table presents the photophysical properties of selected benzophenone derivatives.

| Compound/Derivative Type | Substituent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Key Effect | Reference |

| Benzophenone (BP) derivatives | Ester and Sulfonic ester groups | 225-325 | Stronger absorption than parent BP | Enhanced absorption intensity facilitates higher photocuring efficiency. | researchgate.net |

| Benzophenone-triphenylamine hybrids | Triphenylamine | ~380 (near UV/visible) | Enhanced molar extinction coefficients | Red-shift in absorption allows for initiation with visible light LEDs. | rsc.orgmdpi.com |

| Benzophenone-carbazole hybrids | Carbazole | ~365 | Not specified | Allows for efficient initiation upon LED irradiation. | nih.gov |

Polymeric and Oligomeric Analogues of this compound as Macro-Photoinitiators

To address issues such as the migration of small-molecule photoinitiators from cured materials, which is a significant concern in applications like food packaging, polymeric and oligomeric analogues have been developed. bohrium.comresearchgate.net These macro-photoinitiators incorporate the benzophenone chromophore into a polymer backbone or as a pendant group.

These polymeric initiators are often synthesized via step-growth polymerization. researchgate.net For example, benzophenone-based polymeric photoinitiators have been prepared by reacting 4-(2,3-epoxypropyloxy) benzophenone with anhydrides like maleic anhydride (B1165640). researchgate.net The resulting polymers possess higher UV absorption intensity compared to the small-molecule benzophenone. researchgate.net

Studies comparing polymeric photoinitiators to their low-molecular-weight analogues consistently show that the macro-initiators are more efficient. researchgate.netresearchgate.net The photoinitiating activity is influenced by several factors, including the molecular weight of the polymer and the position of the benzophenone moiety. Research indicates that side-chain benzophenone groups have higher initiating activity than end-capped ones, and higher molecular weight polymers are more efficient at initiating polymerization. researchgate.net Another approach involves creating supramolecular structures using benzophenone-functionalized dipeptides, which can self-assemble into templates for localized polymerization. acs.orgacs.org

The table below compares the characteristics of low-molecular-weight and polymeric photoinitiators.

| Photoinitiator Type | Key Structural Feature | Advantages | Disadvantages | Reference |

| Low-Molecular-Weight | Small, mobile molecule | Good solubility, well-understood mechanisms. | Prone to migration from the cured polymer, potential odor and toxicity issues. | researchgate.netbohrium.com |

| Polymeric / Oligomeric | Benzophenone moiety covalently bound to a polymer chain. | High initiation efficiency, low migration, reduced odor. | Potentially lower solubility, higher viscosity, may have reduced mobility affecting reaction kinetics. | researchgate.netresearchgate.net |

| Supramolecular | Benzophenone-functionalized peptides forming self-assembled structures. | Allows for spatially controlled polymerization, fabrication of intricate designs. | Synthesis can be more complex; stability of supramolecular structure is critical. | acs.orgacs.org |

Spectroscopic and Computational Characterization of Methyl 4 4 Methylbenzoyl Benzoate

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure, determining the purity, and investigating the chemical behavior of Methyl 4-(4-methylbenzoyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and methyl protons. rsc.orgrsc.orgprinceton.edunih.govnsf.govgoogle.combeilstein-journals.orgrsc.orgnsf.govsemanticscholar.orgnii.ac.jpu-tokyo.ac.jpmdpi-res.commdpi-res.com The aromatic protons appear as a series of multiplets in the downfield region, a consequence of the electron-withdrawing effects of the carbonyl and ester groups. The methyl protons of the ester group characteristically appear as a singlet in the upfield region. rsc.orgrsc.orgprinceton.edunih.govnsf.govgoogle.combeilstein-journals.orgrsc.orgnsf.govsemanticscholar.orgnii.ac.jpu-tokyo.ac.jpmdpi-res.commdpi-res.com

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic | 8.14 | d | 8.4 |

| Aromatic | 7.81 | d | 8.4 |

| Aromatic | 7.78-7.76 | m | |

| Aromatic | 7.60-7.56 | m | |

| Aromatic | 7.48 | t | 7.6 |

| Methyl (-OCH₃) | 3.96 | s | |

| ¹H NMR data for this compound in CDCl₃. rsc.orgrsc.org |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum shows distinct signals for the carbonyl carbons of the ketone and ester groups, the aromatic carbons, and the methyl carbon. The chemical shifts of the carbonyl carbons are notably downfield due to their deshielded nature. rsc.orgrsc.orgprinceton.edunih.govrsc.org

| Carbon | Chemical Shift (δ) in ppm |

| C=O (Ketone) | 196.1 |

| C=O (Ester) | 166.2 |

| Aromatic | 141.0, 137.0, 133.1, 132.8, 130.0, 129.6, 129.3, 128.2 |

| Methyl (-OCH₃) | 52.1 |

| ¹³C NMR data for this compound in CDCl₃. rsc.orgrsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of this compound exhibits strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) of the ester and ketone functionalities. rsc.orgrsc.orggoogle.com The distinct frequencies of these bands help to differentiate between the two carbonyl environments. The spectrum also shows characteristic peaks for C-H stretching of the aromatic and methyl groups, as well as C-O stretching of the ester.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1731 |

| C=O Stretch (Ketone) | 1652 |

| Characteristic IR absorption bands for this compound. rsc.orgrsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoreactivity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule and to gain insights into its photoreactivity. The presence of conjugated aromatic rings and carbonyl groups in this compound results in absorption of UV light. The UV-Vis spectrum, often recorded in a solvent like tetrahydrofuran (B95107) (THF), can reveal the wavelengths at which the molecule absorbs light, which is fundamental to understanding its potential as a photopolymerization initiator. google.comnii.ac.jp Studies on related compounds suggest that the carbonyl group's UV absorption is a key factor in various organic reactions. u-tokyo.ac.jp

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.orgrsc.org

The mass spectrum typically shows a prominent molecular ion peak (M+). rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

| Technique | m/z (calculated) | m/z (found) | Formula |

| HRMS (ESI) | 241.0861 | 241.0855 | [C₁₅H₁₃O₃]⁺ |

| High-resolution mass spectrometry data for this compound. rsc.orgrsc.org |

Computational Chemistry and Theoretical Studies on this compound

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and to predict the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) calculations are employed to model the electronic structure, geometry, and reactivity of this compound. These theoretical studies can predict spectroscopic properties and provide insights into reaction mechanisms at the molecular level. rsc.orgnsf.gov

Computational studies on related amide and ester systems have been used to determine properties such as resonance energies, which can be correlated with experimental reactivity. rsc.org For instance, the COSNAR method has been used to determine the resonance energies of amide bonds in related structures. nsf.gov While specific DFT calculations for this compound were not detailed in the provided search results, the application of such methods to similar compounds highlights their importance in understanding the structure-property relationships of this class of molecules. These calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.

Molecular Dynamics Simulations for Intermolecular Interactions in Polymer Systems

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of polymer science, MD simulations provide valuable insights into the intermolecular interactions between a small molecule, such as this compound, and the surrounding polymer chains. These simulations can elucidate how the additive integrates into the polymer matrix, its effect on the polymer's structural and dynamic properties, and the nature of the non-covalent interactions that govern its behavior.

The primary objective of employing MD simulations in this context is to understand the spatial arrangement and interaction energies between the benzoate (B1203000) derivative and the polymer. This includes analyzing radial distribution functions to determine the proximity of specific atoms of the small molecule to the polymer chains, and calculating interaction energies to quantify the strength of these associations. Such studies can reveal whether the molecule disperses uniformly or forms aggregates within the polymer, a critical factor for its performance as a photoinitiator or additive.

Furthermore, MD simulations can predict how the presence of this compound influences the macroscopic properties of the polymer, such as its glass transition temperature, mechanical strength, and diffusion characteristics. By simulating the system at various temperatures and pressures, researchers can construct a molecular-level picture of the system's phase behavior and conformational dynamics.

Despite the potential of this technique, a review of the current scientific literature indicates a lack of specific studies focused on the molecular dynamics simulations of this compound within polymer systems. Consequently, detailed research findings and corresponding data tables for this specific compound are not available at this time. Future research in this area would be beneficial for a more complete understanding of its behavior in polymeric materials.

Quantum Chemical Calculations of Excited State Properties and Radical Formation Pathways

Quantum chemical calculations are indispensable for understanding the electronic structure and reactivity of molecules in their ground and excited states. For a photoactive compound like this compound, these calculations provide a theoretical framework to interpret its spectroscopic properties and elucidate the mechanisms of radical formation upon exposure to light.

Excited State Properties

The photochemical behavior of this compound is dictated by the nature of its low-lying electronic excited states. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate the properties of these states. tcsedsystem.edu Key parameters that are typically determined include the energies of vertical excitations, the corresponding oscillator strengths, and the character of the molecular orbitals involved in these transitions (e.g., n→π* or π→π*).

For benzophenone (B1666685) derivatives, the lowest singlet (S₁) and triplet (T₁) excited states are often of n→π* character, localized on the carbonyl group. Upon absorption of a photon, the molecule is promoted to an excited singlet state. In many benzophenones, a highly efficient and rapid process known as intersystem crossing (ISC) occurs, converting the molecule from the singlet excited state to the triplet excited state with a quantum yield approaching 100%. wikipedia.org The triplet state is typically longer-lived, allowing for subsequent chemical reactions to occur.

Studies on related methyl benzoate derivatives have shown that substituents on the aromatic rings can influence the energies and properties of the excited states. bohrium.com For instance, electron-donating groups can alter the absorption spectrum and the nature of the electronic transitions. bohrium.com While specific calculated values for this compound are not prominently available in the literature, a representative set of expected properties based on similar compounds is presented in Table 1.

Table 1: Representative Calculated Excited State Properties for this compound

| Property | Description | Expected Value Range |

| S₀ → S₁ Energy | Energy of the lowest singlet excited state transition. | 3.5 - 4.0 eV |

| S₀ → T₁ Energy | Energy of the lowest triplet excited state transition. | 3.0 - 3.5 eV |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | 4.5 - 5.5 eV |

| Intersystem Crossing Rate | Rate of transition from the S₁ to the T₁ state. | > 10¹⁰ s⁻¹ |

Note: These values are illustrative and based on typical data for structurally similar benzophenone and methyl benzoate derivatives. Actual values would require specific quantum chemical calculations for this compound.

Radical Formation Pathways

The primary photochemical reaction pathway for benzophenone and its derivatives in the triplet excited state is hydrogen atom abstraction. wikipedia.org The triplet state has a diradical nature, with an unpaired electron in a non-bonding orbital on the carbonyl oxygen and another in a π* orbital. This makes the oxygen atom highly reactive towards hydrogen donors.

In the presence of a suitable hydrogen-donating species (often a solvent, co-initiator like an amine, or the polymer itself), the excited this compound is expected to abstract a hydrogen atom to form a ketyl radical. acs.orgacs.orgacs.org This process is a key step in photoinitiation, as the newly formed radical on the donor species can then initiate a polymerization chain reaction.

The efficiency of this hydrogen abstraction can be influenced by the electronic properties of the benzophenone derivative and the nature of the hydrogen donor. The feasibility of the electron transfer process that often precedes or is concerted with hydrogen transfer can be estimated by the Gibbs free energy change (ΔG_ET), which can be calculated from the oxidation potential of the donor and the reduction potential and excited state energy of the photosensitizer. nih.gov A negative ΔG_ET value indicates a thermodynamically favorable process. nih.gov

The key steps in the radical formation pathway for this compound are summarized in Table 2.

Table 2: Postulated Radical Formation Pathway for this compound

| Step | Description | General Reaction |

| 1. Photoexcitation | Absorption of a UV photon promotes the molecule (BP) to its first excited singlet state (¹BP). | BP + hν → ¹BP |

| 2. Intersystem Crossing | The singlet excited state rapidly converts to the more stable triplet excited state (³BP). | ¹BP → ³BP |

| 3. Hydrogen Abstraction | The triplet state abstracts a hydrogen atom from a donor molecule (R-H) to form a ketyl radical and a donor radical (R•). | ³BP + R-H → BPH• + R• |

BP represents this compound. BPH• represents the corresponding ketyl radical.

Future Directions and Emerging Research Avenues for Methyl 4 4 Methylbenzoyl Benzoate

Integration into Advanced Manufacturing Technologies (e.g., 3D Printing, Microfabrication)

The core functionality of benzophenone (B1666685) and its derivatives lies in their ability to initiate polymerization upon exposure to UV light. nih.gov This characteristic is the cornerstone of vat photopolymerization-based 3D printing techniques like stereolithography (SLA) and digital light processing (DLP), which offer high resolution and speed. ethz.ch The incorporation of a benzophenone moiety in Methyl 4-(4-methylbenzoyl)benzoate suggests its potential as a Type II photoinitiator, where upon excitation, it would abstract a hydrogen atom from a synergist (like an amine) to generate free radicals that initiate the polymerization of acrylate (B77674) or methacrylate (B99206) resins. ethz.chmdpi.com

The research into new photoinitiators for 3D printing is a burgeoning field, with a focus on developing molecules that are efficient, have low migration potential, and can be activated by longer, less-damaging wavelengths of light, such as near-UV or visible light. ethz.chrsc.org The development of multifunctional benzophenone-based photoinitiators has already demonstrated success in 3D printing, yielding high-resolution patterns. rsc.org This precedent suggests a clear research path for evaluating this compound within 3D printing resin formulations.

Furthermore, the principles of photolithography used in microfabrication also rely on photoactive compounds. The ability to spatially control polymerization with high precision is critical for creating complex micro-scale structures for biomedical applications and microelectronics. researchgate.net Research on supramolecular, benzophenone-based photoinitiators has shown the ability to create spatially resolved polymerization, hinting at the potential for compounds like this compound to be adapted for such high-precision applications. nih.govacs.org

Table 1: Potential Applications in Advanced Manufacturing

| Technology | Potential Role of this compound | Key Research Focus |

|---|---|---|

| 3D Printing (SLA/DLP) | Type II Photoinitiator in resin formulations. | Efficiency, curing speed, compatibility with different monomers, and low-energy light activation. |

| Microfabrication | Photo-cross-linker for creating micro-patterns. | Spatial resolution, feature fidelity, and biocompatibility for biomedical devices. |

| UV-Curable Coatings | Photoinitiator for rapid curing of coatings on various substrates. | Adhesion, scratch resistance, and yellowing resistance of the cured film. |

Development of Responsive Materials and Smart Polymers

"Smart polymers" are materials that undergo a change in their physical or chemical properties in response to an external stimulus, such as light, temperature, or pH. The benzophenone moiety is a versatile tool for the creation of such materials. Polymers containing benzophenone can be cross-linked upon UV irradiation to form hydrogels and other networked structures. mdpi.com This cross-linking can alter the mechanical properties, swelling behavior, and other characteristics of the material in a controlled manner.

By incorporating this compound into a polymer chain, it is conceivable to create light-responsive materials. For example, a polymer solution containing this compound could be selectively cross-linked in specific areas by patterned UV light, leading to the fabrication of materials with spatially defined properties. This approach has been used to create functionalized supramolecular "gel noodles" that act as templates for localized polymerization, leading to mechanically robust structures. nih.govacs.org Such materials could find applications in soft robotics, drug delivery systems, and tissue engineering.

Research on Sustainable and Environmentally Benign Photopolymerization Systems

The growing emphasis on green chemistry is steering research towards more sustainable industrial processes. In the context of photopolymerization, this translates to developing photoinitiators that are non-toxic, have low migration rates, and can be activated by environmentally friendly light sources like LEDs. rsc.org A significant challenge with small-molecule photoinitiators like benzophenone is their potential to migrate from the cured polymer, which is a concern for applications like food packaging. mdpi.com

One major avenue of research is the development of polymeric photoinitiators, where the photoactive group (like the benzophenone moiety) is covalently bonded to a polymer backbone. researchgate.netresearchgate.net This dramatically increases the molecular weight and reduces the potential for migration. Synthesizing a polymeric version of this compound, or copolymerizing it into a larger polymer structure, would be a logical step towards creating a more sustainable and safer photoinitiator system. Furthermore, research is ongoing to develop benzophenone derivatives that can be activated by visible light from LEDs, which are more energy-efficient and safer than traditional UV lamps. rsc.org

Challenges and Opportunities in Tailoring Performance for Niche Applications

While the potential is significant, several challenges must be addressed to tailor the performance of this compound for specific niche applications. A primary challenge is the inherent absorption properties of the benzophenone chromophore, which is typically in the UV-A range. For many applications, particularly in biomedicine, shifting this absorption to longer, less-damaging visible wavelengths is crucial. ethz.ch This often requires chemical modification of the benzophenone structure, for instance, by adding electron-donating groups. mdpi.com

Another challenge is overcoming oxygen inhibition, a common issue in free-radical polymerization where atmospheric oxygen quenches the excited state of the photoinitiator or scavenges the initiating radicals, leading to incomplete curing. Research into photoinitiating systems that are less susceptible to oxygen inhibition is an active area.

However, these challenges also present opportunities. The modular nature of the benzophenone structure allows for systematic chemical modifications to fine-tune its properties. For example, the methyl and methyl ester groups on this compound could be replaced with other functional groups to alter its solubility, reactivity, and absorption spectrum. This opens up a vast chemical space for designing novel photoinitiators with properties tailored for specific, high-value applications, from biocompatible hydrogels to advanced optical materials. The development of multifunctional photoinitiators that combine the benzophenone core with other chemical moieties is a promising strategy to enhance their performance and versatility. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Acrylate |

| Methacrylate |

| Amine |

| Methyl 4-(4-methoxybenzoyl)benzoate |

Q & A

Q. What are the standard synthetic routes for Methyl 4-(4-methylbenzoyl)benzoate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Route 1: Reacting methyl 4-(bromomethyl)benzoate with 4-methylbenzoyl chloride under anhydrous conditions, using a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–5°C for 24 hours .

- Route 2: Direct esterification of 4-(4-methylbenzoyl)benzoic acid with methanol in the presence of H₂SO₄ as a catalyst under reflux (70°C, 12 hours) .

| Method | Reactants | Conditions | Yield Range |

|---|---|---|---|

| Nucleophilic substitution | Methyl 4-(bromomethyl)benzoate + 4-methylbenzoyl chloride | THF, 0–5°C, 24 h | 65–75% |

| Direct esterification | 4-(4-methylbenzoyl)benzoic acid + MeOH | H₂SO₄, reflux, 12 h | 70–80% |

Key Considerations: Use inert atmosphere (N₂/Ar) to prevent hydrolysis of acid chlorides. Monitor reaction progress via TLC (eluent: 7:3 hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in CDCl₃) confirm ester carbonyl (δ ~3.9 ppm for OCH₃; δ ~165–170 ppm for C=O) and benzoyl group signals (δ ~7.2–8.0 ppm for aromatic protons) .

- X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for visualization. Validate bond lengths and angles against expected values (e.g., C=O bond ~1.21 Å; ester C–O ~1.34 Å) .

- Infrared (IR) Spectroscopy: Confirm ester (C=O stretch ~1720 cm⁻¹) and benzoyl (C=O ~1680 cm⁻¹) groups .

Data Interpretation Tip: Cross-validate crystallographic data with DFT-calculated geometries (e.g., using B3LYP functional) to resolve ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., 20% Hartree-Fock) for accurate thermochemical properties (e.g., bond dissociation energies) .

- Basis Sets: Employ 6-31G(d,p) for geometry optimization and 6-311++G(3df,2p) for higher accuracy in electron density mapping .

- Applications:

Q. What strategies resolve contradictions in experimental data (e.g., conflicting reaction mechanisms or bioactivity results)?

Methodological Answer:

- Mechanistic Discrepancies:

-

Use kinetic isotope effects (KIEs) or radical trapping agents to distinguish between SN1/SN2 or radical pathways.

-

Perform computational studies (DFT) to map transition states and compare activation energies .

- Bioactivity Variability:

-

Validate purity (>98% via HPLC, as in ).

-

Test derivatives with systematic substitutions (e.g., replacing methyl with halogens) to isolate SAR trends .

Case Study: Conflicting IC₅₀ values in enzyme inhibition assays may arise from impurities. Re-purify the compound via column chromatography (silica gel, 9:1 DCM/MeOH) and re-test .

Q. How to design experiments for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Derivative Synthesis:

-

Core Modifications: Vary substituents on the benzoyl (e.g., -Cl, -CF₃) or ester (e.g., ethyl instead of methyl) groups .

-

Functional Group Additions: Introduce electron-withdrawing groups (e.g., -NO₂) to assess impact on reactivity .

- Bioactivity Testing:

-

Screen derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using standardized assays .

-

Correlate electronic properties (HOMO-LUMO gaps) with activity using multivariate regression analysis .

Example SAR Table:

Derivative Substituent (R) IC₅₀ (μM) LogP Methyl 4-(4-Cl-benzoyl)benzoate -Cl 12.3 3.2 Methyl 4-(4-CF₃-benzoyl)benzoate -CF₃ 8.7 3.8 Key Insight: Increased hydrophobicity (higher LogP) correlates with enhanced membrane permeability and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.